molecular formula C7H12ClNO3 B8188600 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride

2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride

Cat. No.: B8188600
M. Wt: 193.63 g/mol
InChI Key: DBUPINBRZONDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H12ClNO3 and a molecular weight of 193.63 g/mol . It is characterized by its bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride typically involves the formation of the bicyclic ring system through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific bicyclic structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c9-6(10)7-2-1-5(3-8-7)11-4-7;/h5,8H,1-4H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUPINBRZONDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC1CN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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